
(R)-2-(3-Pyrrolidinyl)-2-propanol
説明
“®-2-(3-Pyrrolidinyl)-2-propanol” is a chemical compound with the CAS Number: 1245649-03-9. Its molecular weight is 129.2 and its molecular formula is C7H15NO . It appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(3R)-3-pyrrolidinyl]-2-propanol . The InChI code is 1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 .Physical and Chemical Properties Analysis
“®-2-(3-Pyrrolidinyl)-2-propanol” is a colorless to yellow sticky oil to semi-solid . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures similar to "(R)-2-(3-Pyrrolidinyl)-2-propanol," are widely utilized in medicinal chemistry for the development of compounds to treat human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage due to non-planarity. These compounds have shown a range of biological activities and target selectivity, demonstrating the potential for designing new drugs with various biological profiles (Li Petri et al., 2021).
Synthesis of Heterocycles Using Propargylic Alcohols
Propargylic alcohols serve as versatile building blocks for synthesizing heterocycles, including structures related to "this compound." These alcohols allow for novel synthetic strategies to construct polycyclic systems, highlighting the importance of such scaffolds in medicinal chemistry and drug discovery. The synthesis approaches of pyridines, quinolines, and isoquinolines from propargylic alcohols exemplify the broad spectrum of biological activities and applications in pharmaceuticals, demonstrating the critical role of these methods in organic synthesis (Mishra et al., 2022).
Microbial Production of Propanol
The microbial production of propanol, including isomers and derivatives related to "this compound," highlights the industrial relevance of these compounds. These studies focus on developing cost-effective fermentation processes, potentially using propanol as a biofuel component or a precursor for chemical synthesis. The research emphasizes the need for optimizing fermentation conditions and improving process performance, indicating the economic and environmental benefits of microbial synthesis (Walther & François, 2016).
Catalytic Systems for Oxidative Functionalization of Alkanes
Research on rhodium complexes and catalytic systems for the oxidative functionalization of alkanes, including methane and propane, reflects the chemical significance of compounds related to "this compound." These studies focus on developing efficient catalysts for transforming lower alkanes into valuable chemicals, addressing challenges in yield, purity, and energy consumption. The work on rhodium halides as catalysts for redox reactions highlights the advancements in this area, providing insights into potential mechanisms and the activation of dioxygen (Chepaikin & Borshch, 2015).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Target of Action
Related compounds have been shown to interact with the ionotropic γ-aminobutyric acid (gaba) receptor (igabar), which is an important target of agricultural insecticides .
Mode of Action
It’s worth noting that similar compounds have been found to act as competitive antagonists (cas) of igabars . This suggests that ®-2-(3-Pyrrolidinyl)-2-propanol may interact with its targets in a similar manner, leading to changes in the receptor’s function.
Biochemical Pathways
Given the potential interaction with igabars, it’s plausible that the compound could influence pathways related to neurotransmission .
Result of Action
If the compound acts as a competitive antagonist of igabars, it could potentially disrupt normal neurotransmission, leading to various downstream effects .
特性
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJODMZHWPACV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717716 | |
| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-03-9 | |
| Record name | (3R)-α,α-Dimethyl-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

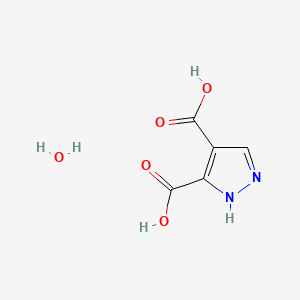
![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
![5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567461.png)
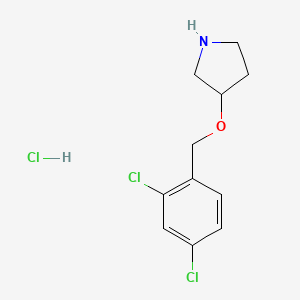
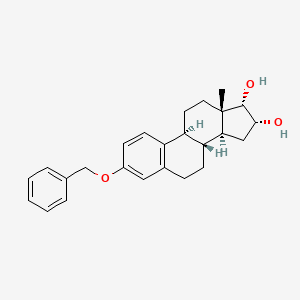

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)
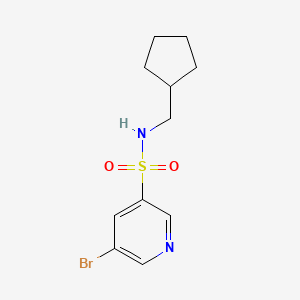
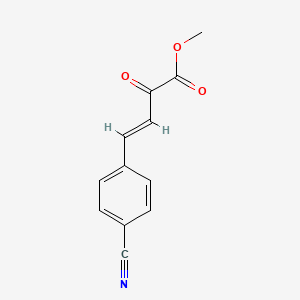
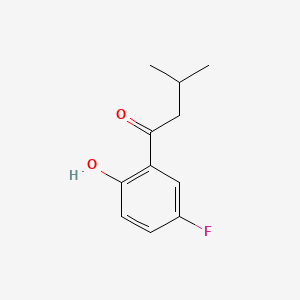
![2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole](/img/structure/B567473.png)
